molecular formula C15H13N5OS2 B2786459 1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1013758-97-8

1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B2786459
CAS No.: 1013758-97-8
M. Wt: 343.42
InChI Key: FOMBOKMVSNWQDA-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining pyrazole and benzo[1,2-d:4,3-d’]bis(thiazole) moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various thiazole derivatives, pyrazole precursors, and carboxamide-forming agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-7-6-11(19-20(7)3)14(21)18-15-17-10-5-4-9-12(13(10)23-15)22-8(2)16-9/h4-6H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMBOKMVSNWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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